Chlorotoxin TFA

Peptide salt form TFA counterion Cell culture compatibility

Chlorotoxin TFA supply variability confounds glioma research-non-interchangeable salt forms (TFA vs. acetate) and sequence analogs (e.g., BmK CT) yield divergent experimental outcomes. Procure validated Chlorotoxin TFA for consistent results: • High-affinity glioma binding (Kd=4.2 nM) with no normal brain tissue binding-ideal for targeted nanoparticle/liposomal delivery. • TFA salt form ready for aqueous conjugation without counterion exchange. • Clinically validated scaffold: BLZ-100 (chlorotoxin-ICG) Phase I/II, CAR-T efficacy in orthotopic GBM PDX models.

Molecular Formula C158H249N53O47S11
Molecular Weight 3996 g/mol
Cat. No. B8199806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotoxin TFA
Molecular FormulaC158H249N53O47S11
Molecular Weight3996 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N
InChIInChI=1S/C158H249N53O47S11/c1-77(2)55-96-138(241)205-105(144(247)186-86(125(165)228)28-18-47-173-156(166)167)70-264-262-68-103-131(234)177-63-115(217)176-64-116(218)183-87(25-12-15-44-159)128(231)178-65-117(219)184-88(29-19-48-174-157(168)169)129(232)179-66-118(220)185-89(26-13-16-45-160)133(236)202-107-72-267-269-75-110-149(252)195-98(56-81-23-10-9-11-24-81)143(246)208-124(80(5)213)154(257)209-123(79(4)212)153(256)199-102(61-122(226)227)141(244)196-99(58-83-62-172-76-181-83)139(242)189-92(37-39-113(163)215)136(239)190-94(42-53-260-7)132(235)182-78(3)126(229)187-91(30-20-49-175-158(170)171)134(237)188-90(27-14-17-46-161)135(238)203-108(73-266-265-71-106(146(249)193-96)204-137(240)93(38-40-114(164)216)191-151(254)111-31-21-50-210(111)119(221)67-180-130(233)97(194-147(107)250)57-82-33-35-84(214)36-34-82)148(251)198-100(59-120(222)223)140(243)197-101(60-121(224)225)142(245)206-109(150(253)201-103)74-268-263-69-104(200-127(230)85(162)41-52-259-6)145(248)192-95(43-54-261-8)155(258)211-51-22-32-112(211)152(255)207-110/h9-11,23-24,33-36,62,76-80,85-112,123-124,212-214H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,215)(H2,164,216)(H2,165,228)(H,172,181)(H,176,217)(H,177,234)(H,178,231)(H,179,232)(H,180,233)(H,182,235)(H,183,218)(H,184,219)(H,185,220)(H,186,247)(H,187,229)(H,188,237)(H,189,242)(H,190,239)(H,191,254)(H,192,248)(H,193,249)(H,194,250)(H,195,252)(H,196,244)(H,197,243)(H,198,251)(H,199,256)(H,200,230)(H,201,253)(H,202,236)(H,203,238)(H,204,240)(H,205,241)(H,206,245)(H,207,255)(H,208,246)(H,209,257)(H,222,223)(H,224,225)(H,226,227)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)
InChIKeyQPAKKWCQMHUHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorotoxin TFA: Procurement-Ready Scorpion Venom Peptide Salt for Glioma Targeting and Chloride Channel Research


Chlorotoxin TFA is a 36-amino-acid peptide trifluoroacetate (TFA) salt originally isolated from the venom of Leiurus quinquestriatus [1]. This compound functions as a chloride channel blocker with demonstrated anticancer activity [2] and is commercially supplied as a lyophilized TFA salt form (molecular weight: 3995.7–4109.74 Da, solubility: water-soluble 1–12.5 mg/mL depending on vendor specification) [3]. Its primary biomedical relevance stems from preferential binding to glioma cells with high affinity (Kd = 4.2 nM) and low affinity (Kd = 660 nM) binding sites, enabling targeted delivery applications [4].

Chlorotoxin TFA Procurement: Why Salt Form and Peptide Sequence Preclude Simple Analog Substitution


Generic substitution of Chlorotoxin TFA is confounded by two layers of irreproducible variability. First, salt form selection materially alters experimental outcomes: while TFA salts are the default product of solid-phase peptide synthesis using trifluoroacetic acid cleavage [1], residual TFA can exhibit cytotoxicity in sensitive cell culture systems, making acetate salts preferable for certain in vitro applications despite their generally less favorable lyophilized solid characteristics [2]. Second, sequence-homologous analogs such as BmK CT (68% sequence identity to chlorotoxin) [3] and Lqh-8/6 demonstrate divergent biological properties that preclude direct functional substitution; cross-study data confirm that percent sequence identity does not translate to equipotent chloride channel blockade or tumor cell binding [4]. These non-interchangeable variables necessitate compound-specific validation rather than class-level procurement assumptions.

Chlorotoxin TFA Quantitative Differentiation Evidence: Comparator Data for Informed Procurement


Chlorotoxin TFA Salt Form vs. Acetate Salt: Solubility and Cytotoxicity Trade-offs for Experimental Design

Chlorotoxin TFA as supplied exhibits water solubility of approximately 12.5 mg/mL [1], whereas acetate salt forms of comparable disulfide-rich peptides typically yield lower aqueous solubility profiles but avoid the residual TFA-associated cytotoxicity observed in sensitive cell lines [2]. The TFA salt represents the default product of SPPS cleavage protocols using trifluoroacetic acid; conversion to acetate salt requires additional ion-exchange steps and is typically available only by custom request at increased cost [3].

Peptide salt form TFA counterion Cell culture compatibility Solubility optimization

Chlorotoxin High-Affinity Glioma Cell Binding: Kd = 4.2 nM Quantified via Radioligand Binding

Chlorotoxin binds specifically to glioma cells via a biphasic interaction characterized by a high-affinity binding site with Kd = 4.2 nM and a low-affinity binding site with Kd = 660 nM [1]. This binding affinity was quantified using ¹²⁵I-labeled chlorotoxin in radioligand binding assays on U251MG human glioma cell membranes [1]. Comparative immunohistochemical analysis demonstrated that chlorotoxin binds specifically to glioma cell lines and patient-derived glioma tissue biopsies but exhibits no detectable binding to normal human brain tissue, kidney, or colon [2].

Glioma targeting Radioligand binding Kd determination Tumor selectivity

Chlorotoxin MMP-2 Binding Specificity vs. MMP-1, MMP-3, and MMP-9: Selective Interaction Data for Targeted Delivery

Chlorotoxin binds to matrix metalloproteinase-2 (MMP-2) with binding IC50 values of 0.71 µM and >30 µM in cell-free assays, but critically does not inhibit MMP-2 enzymatic activity at these concentrations [1]. In comparative selectivity studies using recombinant His-Cltx pull-down assays, chlorotoxin specifically and selectively interacts with MMP-2 isoforms while demonstrating no detectable binding to MMP-1, MMP-3, or MMP-9, all of which are also expressed in malignant glioma cells [2]. This MMP-2 binding specificity is further supported by liposomal targeting studies showing that chlorotoxin-modified delivery systems target tumors via MMP-2-mediated mechanisms independent of ClC-3 expression [3].

MMP-2 Matrix metalloproteinase Target selectivity Glioma invasion

Chlorotoxin Chloride Channel Selectivity: No Inhibition of VRAC, CaCC, or CFTR Channels at Submicromolar Concentrations

Chlorotoxin at concentrations up to 1.2 µM produces no detectable inhibition of volume-regulated anion channels (VRAC), calcium-activated chloride channels (CaCC), or cystic fibrosis transmembrane conductance regulator (CFTR) channels as measured by whole-cell patch-clamp electrophysiology [1]. In contrast, the small-molecule chloride channel blocker NPPB (5-nitro-2-(3-phenylpropylamino)-benzoate) inhibits outwardly rectifying chloride channels with an IC50 of 80 nM . This selectivity profile distinguishes chlorotoxin from broad-spectrum chloride channel blockers such as NPPB, DIDS, and DNDS, which exhibit non-selective inhibition across multiple chloride channel subtypes [1].

Chloride channel selectivity Patch clamp electrophysiology VRAC CFTR CaCC

Chlorotoxin vs. BmK CT Analog: Clinical Development Stage Differentiation for Translational Procurement

Chlorotoxin (as TM-601) has advanced to Phase I/II clinical evaluation for recurrent high-grade glioma, demonstrating selective tumor binding, safe intratumoral use, prolonged tumor retention, and limited systemic toxicity in completed clinical studies [1]. The chlorotoxin-based imaging agent BLZ-100 (tozuleristide, chlorotoxin-ICG conjugate) has progressed to Phase I/II trials for intraoperative tumor visualization in pediatric and adult brain tumors [1]. In contrast, BmK CT, a chlorotoxin-like peptide from Buthus martensii Karsch with 68% sequence identity to chlorotoxin [2], remains at the preclinical stage without reported human clinical evaluation. Similarly, other chlorotoxin analogs including Lqh-8/6 and AaCtx remain in preclinical in vitro or animal model evaluation [3].

Clinical translation BmK CT Chlorotoxin analog Phase I/II trial

Chlorotoxin TFA Procurement Application Scenarios: Evidence-Based Research and Industrial Use Cases


Glioma-Targeted Drug Delivery System Development

Chlorotoxin TFA is optimally procured for conjugation to nanoparticle, liposomal, or polymeric drug delivery systems targeting glioblastoma. The high-affinity glioma cell binding (Kd = 4.2 nM) and documented absence of normal brain tissue binding [1] provide the targeting specificity required for CNS drug delivery applications. Conjugation protocols leveraging the peptide's lysine residues have been validated for liposomal doxorubicin delivery showing reduced tumor volume in U87 glioma xenograft models [2]. Procurement of the TFA salt form enables direct use in aqueous conjugation chemistry without additional counterion exchange steps [3].

Intraoperative Fluorescence-Guided Surgery Contrast Agent Development

Chlorotoxin TFA serves as the targeting moiety for fluorescence-guided surgery contrast agents, most notably in the clinically evaluated BLZ-100 (tozuleristide, chlorotoxin-ICG conjugate) [1]. Preclinical validation using chlorotoxin:Cy5.5 bioconjugates demonstrated detection of malignant glioma, medulloblastoma, prostate cancer, and sarcoma in mouse models with metastatic foci as small as a few hundred cells visualized in lymph channels [2]. This application scenario leverages chlorotoxin's MMP-2-mediated tumor cell binding and favorable biodistribution profile [3] to enable surgical margin delineation.

Chloride Channel Electrophysiology Probe with Defined Selectivity Profile

Chlorotoxin TFA is procured for electrophysiology applications requiring a chloride channel probe with well-characterized subtype selectivity. Patch-clamp studies confirm that chlorotoxin at submicromolar concentrations does not inhibit VRAC, CaCC, or CFTR channels [1], distinguishing it from broad-spectrum blockers such as NPPB (IC50 = 80 nM for ORCC) [2]. This defined selectivity profile makes chlorotoxin TFA the appropriate procurement choice for experiments investigating glioma-specific chloride currents without confounding off-target channel effects, particularly given its demonstrated activity in blocking low-conductance chloride channels in colonic epithelial cells at 594 nM [3].

CAR T-Cell Engineering for Glioblastoma Immunotherapy

Chlorotoxin TFA is procured as the targeting domain for chimeric antigen receptor (CAR) T-cell engineering directed against glioblastoma. Preclinical studies demonstrate that CAR T cells expressing chlorotoxin as the targeting domain increase survival and decrease tumor volume in orthotopic patient-derived xenograft mouse models of glioblastoma [1]. The peptide's established clinical safety profile from Phase I/II TM-601 trials [2] and its MMP-2/NRP1 dual-targeting mechanism [3] support translational development of chlorotoxin-based CAR constructs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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